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Compound of Interest

Compound Name:
Phthalimidoacetaldehyde diethyl

acetal

CAS No.: 78902-09-7

Cat. No.: B1630607

Get Quote

Executive Summary & Chemical Identity
N-(2,2-diethoxyethyl)phthalimide acts as a protected equivalent of aminoacetaldehyde.[1] Its

dual-protection strategy—the phthalimide masks the amine, while the diethyl acetal masks the

aldehyde—allows for orthogonal deprotection.[1] It is widely employed in the synthesis of

complex heterocycles via the Pomeranz-Fritsch reaction or Bobbitt-Weiss modification.[1]
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Property Specification

CAS Number 2469-83-2

IUPAC Name 2-(2,2-diethoxyethyl)isoindole-1,3-dione

Molecular Formula C₁₄H₁₇NO₄

Molecular Weight 263.29 g/mol

Physical State
Low-melting crystalline solid or viscous oil

(purity dependent)

Solubility
Soluble in CHCl₃, DMSO, EtOAc; Insoluble in

H₂O

Synthesis Protocol: The Gabriel Route
The most robust synthesis involves the N-alkylation of potassium phthalimide with

bromoacetaldehyde diethyl acetal.[1] This method avoids the polymerization issues common

with free aminoacetaldehyde.[1]

Experimental Workflow
Reagents: Potassium phthalimide (1.0 equiv), 2-Bromo-1,1-diethoxyethane (1.1 equiv), DMF

(anhydrous).[1]

Setup: Charge a round-bottom flask with potassium phthalimide and anhydrous DMF

(approx. 3-4 mL per mmol).

Addition: Add 2-Bromo-1,1-diethoxyethane dropwise under nitrogen atmosphere.

Reaction: Heat the mixture to 100–110 °C for 12–16 hours. Note: Monitoring by TLC (30%

EtOAc/Hexane) should show the disappearance of the starting phthalimide (Rf ~0.[1]0) and

appearance of the product (Rf ~0.5).

Workup: Pour the reaction mixture into ice-water to precipitate the inorganic salts. Extract

with Ethyl Acetate (3x).[1]
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Purification: Wash the organic layer with 1M NaOH (to remove unreacted phthalimide)

followed by brine. Dry over Na₂SO₄ and concentrate. Recrystallize from ethanol/water or

purify via flash chromatography if necessary.

Potassium Phthalimide
+ Bromoacetaldehyde diethyl acetal

Heat in DMF
(100°C, 16h)

SN2 Alkylation Aq. Workup
(NaOH Wash)

Precipitation N-(2,2-diethoxyethyl)
phthalimide

Isolation

Click to download full resolution via product page

Figure 1: Synthetic pathway utilizing the Gabriel amine synthesis method.[2][3][4][5][6][7]

Spectroscopic Atlas
The following data represents the standard spectral signature for pure N-(2,2-

diethoxyethyl)phthalimide.

Proton NMR ( H NMR)
Solvent: CDCl₃ | Frequency: 400 MHz[1][2]

The spectrum is characterized by the symmetry of the phthalimide ring and the distinct acetal

signals.[1]
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Shift (

ppm)
Multiplicity Integration

Coupling (

Hz)
Assignment

Structural
Context

7.83 – 7.87 Multiplet 2H - Ar-H

Phthalimide

(AA'BB'

system)

7.70 – 7.74 Multiplet 2H - Ar-H

Phthalimide

(AA'BB'

system)

4.84 Triplet 1H 5.6 Hz CH

Acetal

methine

proton

3.92 Doublet 2H 5.6 Hz N-CH₂

Methylene

adjacent to

Nitrogen

3.55 – 3.75 Multiplet 4H - O-CH₂

Methylene

protons of

ethyl groups

1.18 Triplet 6H 7.0 Hz CH₃

Methyl

protons of

ethyl groups

Diagnostic Insight: The doublet at 3.92 ppm and triplet at 4.84 ppm must show a 2:1 integration

ratio. Any deviation suggests hydrolysis of the acetal or incomplete alkylation.[1]

Carbon-13 NMR ( C NMR)
Solvent: CDCl₃ | Frequency: 100 MHz[1][2]
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Shift (

ppm)
Assignment Notes

168.2 C=O Imide Carbonyl

134.0 Ar-CH Phthalimide Ring

132.1 Ar-C Quaternary Bridgehead

123.3 Ar-CH Phthalimide Ring

100.8 CH Acetal Carbon (Diagnostic)

62.8 O-CH₂ Ethoxy Methylene

39.5 N-CH₂ Linker Methylene

15.3 CH₃ Methyl group

Infrared Spectroscopy (FT-IR)
Method: KBr Pellet or Thin Film[1]

1770 cm⁻¹ (w): C=O stretch (asymmetric, imide).[1]

1710 cm⁻¹ (s): C=O stretch (symmetric, imide).[1]

1050–1120 cm⁻¹: C-O-C stretch (strong, broad acetal bands).[1]

2980 cm⁻¹: C-H stretch (aliphatic).

Mass Spectrometry (EI-MS)
Molecular Ion (

): m/z 263[1]

Base Peak: Often m/z 103 (

) or m/z 160 (phthalimide fragment).[1]
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Fragmentation: Loss of ethoxy group (

).[1]

Quality Control & Impurity Profiling
To ensure the material is suitable for drug development workflows, verify the following:

The "Rabbit Ear" Split: In high-resolution

H NMR, the phthalimide aromatic region (7.7–7.9 ppm) should appear as two symmetric
multiplets (AA'BB' system).[1] Asymmetry indicates mono-hydrolysis to phthalamic acid.[1]

Acetal Integrity: Check for a singlet aldehyde peak ~9.8 ppm. Its presence indicates acetal

deprotection (impurity).[1]

Stoichiometry Check: Integration of the methyl triplet (1.18 ppm, 6H) vs. the aromatic region

(4H) must be exactly 1.5:1.[1]

Aromatic Region Linker / Acetal Ethoxy Groups

N-(2,2-diethoxyethyl)phthalimide

7.7-7.9 ppm
(AA'BB' System) N-CH2: 3.92 ppm (d)

CH: 4.84 ppm (t)

O-CH2: 3.6 ppm (m) CH3: 1.18 ppm (t)

Vicinal Coupling
(J=5.6Hz)

Click to download full resolution via product page

Figure 2: NMR Assignment Logic mapping structural moieties to chemical shifts.
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Application Workflow: Deprotection
In drug development, this molecule is rarely the end product.[1] It is typically deprotected to

yield aminoacetaldehyde diethyl acetal (hydrazinolysis) or phthalimidoacetaldehyde (acid

hydrolysis).[1]

Route A (Amine Release): Reflux with Hydrazine hydrate in EtOH

Cleaves phthalimide

Yields primary amine.[1]

Route B (Aldehyde Release): Treat with dilute HCl/Acetone

Cleaves acetal

Yields aldehyde for immediate reductive amination.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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